molecular formula C22H16N4O3 B7788334 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7788334
M. Wt: 384.4 g/mol
InChI Key: RQMZKEWQEMOCCJ-UHFFFAOYSA-N
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Description

The compound identified as “2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves C-H alkylation reaction by a mechanical grinding method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile include other indole derivatives and related chemical entities. Some examples include:

  • Indole-3-carbinol
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c1-13-19(22(29)26(25(13)2)14-8-4-3-5-9-14)24-17(12-23)18-20(27)15-10-6-7-11-16(15)21(18)28/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMZKEWQEMOCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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